4-Bromo-2-cyclopropyl-1H-imidazole
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Overview
Description
4-Bromo-2-cyclopropyl-1H-imidazole is a heterocyclic compound featuring a bromine atom at the fourth position and a cyclopropyl group at the second position of the imidazole ring
Mechanism of Action
Target of Action
Imidazoles, in general, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals , and other fields due to their versatile and utility properties .
Mode of Action
Imidazoles are known to participate in many important biochemical reactions . They can act as a “biological catalyst” or “biological ligand” due to their good physiological activity .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazoles are known to show a broad range of chemical and biological properties . They have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of imidazoles are generally mild enough for the inclusion of a variety of functional groups . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a brominated imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products Formed:
Substitution: Formation of azido, thiol, or amino derivatives.
Oxidation: Formation of imidazole N-oxide.
Reduction: Formation of cyclopropylimidazole derivatives.
Scientific Research Applications
4-Bromo-2-cyclopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Cyclopropyl-1H-imidazole: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Chloro-2-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness: 4-Bromo-2-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFHKTLGXJYMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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